2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene

Description

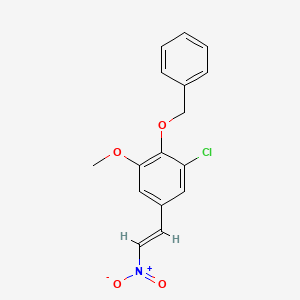

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene is a nitroethene derivative featuring a substituted phenyl ring with three distinct functional groups: a 3-chloro, 4-benzyloxy, and 5-methoxy substituent. The nitroethene moiety (CH₂=CH–NO₂) introduces significant electron-withdrawing character, influencing reactivity and intermolecular interactions. This compound is structurally analogous to other nitroethene-based molecules studied in medicinal chemistry and materials science, particularly for applications in ligand design or as intermediates in organic synthesis.

Properties

IUPAC Name |

1-chloro-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c1-21-15-10-13(7-8-18(19)20)9-14(17)16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJQWVBCSSZOCK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363480 | |

| Record name | 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-34-0 | |

| Record name | 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 871126-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene typically involves the reaction of 3-chloro-4-benzyloxy-5-methoxybenzaldehyde with nitromethane under basic conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitroethene product . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes, would apply to the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)ethanamine.

Oxidation: 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)acetic acid.

Substitution: 2-(3-Amino-4-benzyloxy-5-methoxyphenyl)nitroethene or 2-(3-Thio-4-benzyloxy-5-methoxyphenyl)nitroethene.

Scientific Research Applications

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene has several applications in scientific research:

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through its nitro, chloro, and benzyloxy groups. These interactions could involve hydrogen bonding, hydrophobic interactions, and covalent modifications, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroethene derivatives are characterized by their electronic properties and steric effects, which are modulated by substituents on the aromatic ring. Below is a comparative analysis with three structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

The 4-benzyloxy group introduces steric bulk, which may reduce solubility in polar solvents compared to smaller alkoxy groups (e.g., isopropoxy in ).

Crystallographic Behavior Compounds with bulky substituents (e.g., benzyloxy) often exhibit complex crystal packing due to van der Waals interactions, as noted in studies using SHELX and ORTEP for structural refinement . Hydrogen bonding patterns, as analyzed via graph-set theory , are less dominant here compared to hydroxyl-substituted analogs.

Pharmacological Potential While the compound in was synthesized for serotonin receptor targeting, the 3-chloro-4-benzyloxy variant may exhibit altered binding affinities due to steric and electronic differences. No direct pharmacological data exist for the target compound, but nitroethenes are known to interact with nitroreductases in biological systems.

Biological Activity

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene, with the CAS number 871126-34-0, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature concerning its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClNO. The compound features a nitroethene moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group in nitroethenes can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may result in:

- Covalent binding to nucleophilic sites on proteins or nucleic acids.

- Modulation of enzyme activity , potentially affecting metabolic pathways.

- Induction of oxidative stress , which can lead to apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antimicrobial Properties : Some investigations have indicated that it possesses antimicrobial activity against specific bacterial strains.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study 1: Antitumor Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced infiltration of immune cells in tissues treated with the compound compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.